1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide is a heterocyclic compound that features an oxazole ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Acetylation: The oxazole derivative is then acetylated to introduce the acetyl group.
Piperidine ring formation: The acetylated oxazole is reacted with piperidine to form the final compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 1,4-Bis(5-phenyl-2-oxazolyl)benzene
- 1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide
These compounds share structural similarities but may differ in their biological activities and applications
Properties
IUPAC Name |
1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-17(22)13-6-8-20(9-7-13)16(21)11-14-10-15(23-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVOFBMRWVXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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